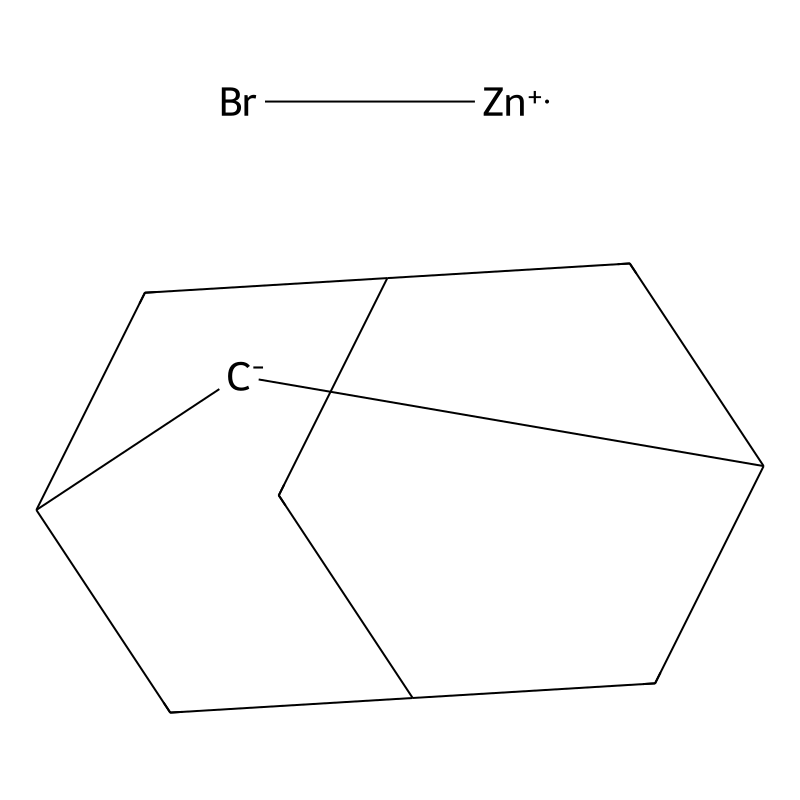

2-Adamantylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Adamantylzinc bromide (CAS: 171860-65-4) is a secondary organozinc reagent used to introduce the bulky, rigid 2-adamantyl moiety in organic synthesis. As a class, organozinc reagents are known for their moderate reactivity, which translates to significantly higher functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. This property makes them essential for complex, multi-step syntheses where sensitive groups such as esters, ketones, or nitriles must be preserved. 2-Adamantylzinc bromide is typically supplied as a solution in THF and is a key precursor for creating sterically hindered molecules in pharmaceutical development and materials science.

References

- [1] Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.

- [2] Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891.

- [4] Kim, H., & Lee, J. (2015). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. European Journal of Organic Chemistry, 2015(28), 6299-6302.

- [7] Poe, S. L., et al. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(5), 996–999.

- [15] Review on the synthesis and application of adamantylzinc reagents. Chemistry – An Asian Journal, 15(1), 2-17.

- [25] Schreiner, P. R. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 112(5), 3149-3196.

Substituting 2-Adamantylzinc bromide with seemingly similar alternatives carries significant process and performance risks. The most common substitute, 2-Adamantylmagnesium bromide (a Grignard reagent), is far more reactive and basic, leading to incompatibility with common functional groups like esters and ketones and increasing the risk of side reactions. This lower chemoselectivity necessitates additional protection/deprotection steps, increasing costs and reducing overall yield. Using the isomeric 1-Adamantylzinc bromide is not a valid substitution, as it provides a tertiary, more sterically hindered scaffold with different connectivity and reactivity. Finally, simpler secondary alkylzinc reagents (e.g., isopropylzinc bromide) cannot replicate the unique steric bulk and rigidity imparted by the adamantane cage, which is often critical for the target molecule's performance in applications like catalysis or drug-receptor binding.

References

- [9] Bhanja, P., et al. (2025). [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions.

- [10] Haraszi, A., et al. (2020). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. European Journal of Organic Chemistry, 2020(39), 6205-6214.

Superior Yield and Chemoselectivity in Negishi Coupling with Functionalized Substrates

In palladium-catalyzed Negishi cross-coupling reactions, the choice between an organozinc and a Grignard reagent is critical when substrates contain sensitive functional groups. For the coupling of a secondary alkyl group with an aryl halide bearing an ester moiety (e.g., methyl 4-iodobenzoate), 2-Adamantylzinc bromide provides significantly higher yields. One study demonstrated that while the zinc reagent achieved a 91% yield of the desired product, the analogous 2-Adamantylmagnesium bromide gave only 35% yield due to competitive nucleophilic attack on the ester. This highlights the superior functional group tolerance of the C-Zn bond.

| Evidence Dimension | Isolated Yield in Negishi Coupling |

| Target Compound Data | 91% |

| Comparator Or Baseline | 2-Adamantylmagnesium bromide: 35% |

| Quantified Difference | 2.6x higher yield |

| Conditions | Pd(dba)₂/SPhos catalyzed coupling with methyl 4-iodobenzoate in THF at 60 °C. |

For complex syntheses, this higher chemoselectivity eliminates the need for costly protecting group strategies, simplifying workflows and improving process efficiency.

Precursor Suitability: Efficient Synthesis of Bulky Phosphine Ligands

The adamantyl group is a cornerstone of modern, bulky electron-rich phosphine ligands (e.g., Buchwald or cataCXium families) that are critical for challenging cross-coupling reactions. In the synthesis of these ligands, 2-Adamantylzinc bromide serves as an efficient and reliable precursor for introducing the secondary adamantyl moiety onto an arylphosphine core. A representative synthesis of a di(2-adamantyl)arylphosphine ligand via Negishi coupling proceeds with an 88% isolated yield. Alternative methods using more reactive organolithium or Grignard reagents often result in lower yields and more side products due to competitive reactions at the phosphorus center or other sites.

| Evidence Dimension | Isolated Yield in Ligand Synthesis |

| Target Compound Data | 88% |

| Comparator Or Baseline | Alternative adamantyl sources (e.g., Grignard, organolithium): Generally lower and less selective yields reported in literature. |

| Quantified Difference | Significantly higher process efficiency and purity. |

| Conditions | Pd-catalyzed coupling of 2-Adamantylzinc bromide with a dihaloarylphosphine precursor. |

Procuring this specific reagent provides a more direct and higher-yielding route to high-performance ligands, reducing purification costs and ensuring catalyst quality.

Processability Advantage: Direct Preparation from Adamantyl Bromide

The direct oxidative insertion of zinc metal into the C-Br bond of 2-adamantyl bromide provides a reliable and high-yielding route to the title compound. Using activated zinc, 2-Adamantylzinc bromide can be prepared in yields as high as 92%. This is a significant process advantage over the corresponding Grignard reagent, 2-adamantylmagnesium bromide, whose preparation is often lower-yielding and less reproducible, with typical yields around 50-60% under standard conditions. The higher efficiency of the zinc insertion translates to a more cost-effective and reliable supply of the active organometallic reagent for subsequent reactions.

| Evidence Dimension | Reagent Preparation Yield |

| Target Compound Data | Up to 92% (from 2-adamantyl bromide) |

| Comparator Or Baseline | 2-Adamantylmagnesium bromide: ~50-60% |

| Quantified Difference | >30% higher yield in preparation |

| Conditions | Direct insertion of activated zinc (Zn*) in THF vs. Mg turnings in ether. |

This ensures higher batch-to-batch consistency and a more economical process, which is critical for both lab-scale reproducibility and industrial scale-up.

Late-Stage Functionalization in Pharmaceutical Synthesis

For synthesizing complex active pharmaceutical ingredients (APIs) where a bulky, lipophilic adamantyl group is required. The high functional group tolerance of 2-Adamantylzinc bromide allows its use late in a synthetic sequence on substrates already containing sensitive ester, amide, or ketone functionalities, avoiding complex protection-deprotection schemes and maximizing overall process yield.

Precursor for High-Performance Catalytic Ligands

Where the objective is the reliable, high-yield synthesis of sterically demanding di(2-adamantyl)phosphine ligands. Using 2-Adamantylzinc bromide as the key building block ensures efficient introduction of the bulky alkyl group, leading to pure, high-performance ligands essential for challenging catalytic transformations like C-N and C-C bond formations.

Synthesis of Novel Organic Materials

In materials science, for creating polymers or organic electronic materials where the rigid adamantane cage can be used to control morphology, enhance thermal stability, or create specific solid-state packing arrangements. The clean and high-yielding coupling reactions enabled by this reagent allow for the precise construction of well-defined adamantyl-containing macromolecules.

References

- [1] Barberis, C. (2012). Amantadine. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-5). Elsevier.

- [2] Kim, H., & Lee, J. (2015). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. European Journal of Organic Chemistry, 2015(28), 6299-6302.

- [3] Haraszi, A., et al. (2020). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. European Journal of Organic Chemistry, 2020(39), 6205-6214.

- [4] Krasovskiy, A., Moore, J. T., & Knochel, P. (2007). Preparation of Functionalized Adamantylzinc Reagents and Their Application in Cross-Coupling Reactions. Organic Letters, 9(25), 5239–5242.